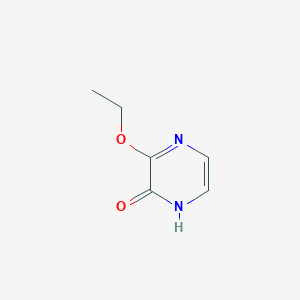

3-Ethoxy-1,2-dihydropyrazin-2-one

Descripción general

Descripción

3-Ethoxy-1,2-dihydropyrazin-2-one is a heterocyclic compound featuring a pyrazinone core with an ethoxy substituent at the 3-position. The ethoxy group likely influences its electronic properties, solubility, and reactivity compared to other derivatives.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-1,2-dihydropyrazin-2-one typically involves the reaction of pyrazinone derivatives with ethylating agents under controlled conditions. One common method is the ethylation of 2(1H)-pyrazinone using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

3-Ethoxy-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles like amines or thiols replace the ethoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of pyrazinone derivatives with additional oxygen functionalities.

Reduction: Formation of reduced pyrazinone derivatives.

Substitution: Formation of substituted pyrazinone derivatives with various functional groups replacing the ethoxy group.

Aplicaciones Científicas De Investigación

Chemical Synthesis

3-Ethoxy-1,2-dihydropyrazin-2-one serves as a crucial building block in the synthesis of more complex heterocyclic compounds. It can be synthesized through various methods, including:

- Ethylation of Pyrazinones : This involves reacting 2(1H)-pyrazinone with ethyl iodide in the presence of bases like potassium carbonate, typically in aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.

- Oxidation and Reduction Reactions : The compound can undergo oxidation to form pyrazinone derivatives with additional functionalities or reduction to yield reduced derivatives.

These synthetic routes are essential for producing derivatives that may exhibit enhanced biological activities or new properties.

Biological Applications

Research has indicated that this compound possesses several biological activities, making it a candidate for drug development:

- Antimicrobial Properties : Studies have explored its potential as an antimicrobial agent. Compounds with similar structures often demonstrate significant antibacterial and antifungal activities.

- Anticancer Activity : The compound is being investigated for its ability to interact with specific biological targets associated with cancer cells. Its mechanism of action may involve binding to enzymes or receptors, potentially inhibiting their activity and thereby exerting anticancer effects .

- Drug Development : Due to its favorable interaction profiles with biological macromolecules, this compound is being evaluated as a lead compound in drug discovery efforts aimed at various diseases.

Industrial Applications

In addition to its applications in research and medicine, this compound finds utility in industrial settings:

- Material Science : The compound is utilized in developing new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for modifications that can enhance material characteristics.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer properties | Demonstrated significant inhibition of cancer cell proliferation in vitro. |

| Antimicrobial activity | Exhibited broad-spectrum antibacterial effects against several pathogens. | |

| Drug development | Identified as a promising lead compound for further pharmacological studies. |

Mecanismo De Acción

The mechanism of action of 3-Ethoxy-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy group can enhance the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The pyrazinone ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-Ethoxy-1,2-dihydropyrazin-2-one, highlighting substituent effects on properties and applications:

Key Comparative Insights:

Substituent Effects on Reactivity: Aminoalkyl Groups: The 3-aminomethyl derivative undergoes deamination during catalytic hydrogenation, limiting its stability in reductive environments . Halogen Substituents: Bromo and chloro groups (e.g., in 6-Bromo-3-chloro derivative) enhance molecular weight and may facilitate nucleophilic substitution reactions . Ethoxy Group: The electron-donating ethoxy substituent in this compound could improve stability against oxidation compared to aminoalkyl analogs but reduce solubility in polar solvents.

Applications: Opioid Mimetics: 3-Aminomethyl derivatives are prioritized for opioid receptor-binding due to their aminoalkyl functionality . Synthetic Intermediates: Halogenated derivatives (e.g., 6-Bromo-3-chloro) are valuable for cross-coupling reactions in drug synthesis . Structural Complexity: Bulky substituents (e.g., bromophenyl in ’s compound) may enhance binding specificity in therapeutic agents .

Physicochemical Properties: Lipophilicity: The ethoxy group in this compound likely increases lipophilicity compared to hydroxyl or amino-substituted analogs, impacting bioavailability.

Actividad Biológica

3-Ethoxy-1,2-dihydropyrazin-2-one is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazinone ring substituted with an ethoxy group at the third position. This configuration enhances its solubility and reactivity, making it suitable for various biological applications. The compound's IUPAC name is 3-ethoxy-1H-pyrazin-2-one, and it has the following chemical identifiers:

| Property | Value |

|---|---|

| CAS Number | 1093656-66-6 |

| Molecular Formula | C6H8N2O2 |

| InChI Key | BJNSGXVUMVZNBG-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The ethoxy group facilitates membrane penetration, allowing the compound to reach intracellular targets effectively. The pyrazinone ring can form hydrogen bonds with active sites on enzymes, potentially leading to inhibition or modulation of their activity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial strains. The specific antimicrobial efficacy of this compound remains to be fully characterized but suggests promising potential.

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, presenting potential therapeutic applications in diseases where these enzymes are dysregulated.

Synthesis Methods

The synthesis of this compound typically involves the ethylation of pyrazinone derivatives using ethyl iodide in the presence of a base like potassium carbonate. This reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion. Various synthetic routes have been documented, highlighting the versatility in producing this compound under different conditions.

Case Studies and Research Findings

Several studies have explored the biological activities and applications of this compound:

- Antimicrobial Activity : A study investigated the antibacterial properties of related pyrazinone derivatives. Results indicated that modifications to the pyrazinone structure could enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria.

- Anticancer Potential : Research focused on compounds structurally related to this compound revealed promising anticancer activity in vitro. The compounds were shown to inhibit cell proliferation in various cancer cell lines, suggesting a mechanism involving cell cycle arrest and apoptosis induction.

- Enzyme Interaction Studies : Interaction studies demonstrated that this compound could bind to specific enzymes, altering their activity. Such interactions are critical for understanding the pharmacodynamics of potential drug candidates derived from this compound.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is beneficial:

| Compound Name | Structure Type | Key Properties |

|---|---|---|

| 2(1H)-Pyrazinone | Pyrazinone | Antimicrobial activity |

| 3-Methoxy-2(1H)-pyrazinone | Pyrazinone | Anticancer properties |

| Kethoxal | Dihydropyran | Antiviral properties; binds specifically to guanine |

The ethoxy substitution in this compound contributes distinct solubility and reactivity profiles compared to its analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Ethoxy-1,2-dihydropyrazin-2-one, and how can purity be optimized?

Methodological Answer:

- Step 1 : Start with a pyrazine core and introduce the ethoxy group via nucleophilic substitution or alkylation under anhydrous conditions (e.g., using ethyl bromide in the presence of a base like NaH).

- Step 2 : Purify intermediates via column chromatography (eluents: n-Hexane/EtOAc mixtures) to remove unreacted reagents and byproducts .

- Step 3 : Characterize the final product using LC-MS and NMR (¹H/¹³C) to confirm regioselectivity and assess purity (>95% by HPLC).

- Note : Degradation during storage can occur; store under inert gas (N₂/Ar) at –20°C to minimize hydrolysis of the ethoxy group .

Q. How should researchers safely handle this compound in laboratory settings?

Methodological Answer:

- Safety Protocols : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid prolonged skin contact due to uncharacterized toxicity .

- Storage : Aliquot in amber vials under inert atmosphere to prevent oxidation. Monitor for degradation via periodic NMR analysis, as ethoxy groups are prone to hydrolysis under humid conditions .

- Disposal : Follow EPA guidelines for organic waste; incinerate at certified facilities to avoid environmental release .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : Use DMSO-d₆ or CDCl₃ as solvents. Key signals: ethoxy protons (δ 1.3–1.5 ppm triplet, δ 4.0–4.2 ppm quartet), pyrazinone ring protons (δ 6.8–7.2 ppm) .

- IR : Confirm C=O stretch (1650–1700 cm⁻¹) and C-O-C (ethoxy) vibrations (1050–1150 cm⁻¹).

- Mass Spec : ESI-MS in positive ion mode to detect [M+H]⁺ (m/z 155.1 for C₈H₁₄N₂O) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound?

Methodological Answer:

- Variable 1 : Reaction temperature. Higher temperatures (>80°C) may degrade the product, reducing yields. Optimize at 60–70°C with microwave-assisted synthesis for faster kinetics .

- Variable 2 : Solvent polarity. Polar aprotic solvents (DMF, DMSO) improve solubility but may increase side reactions. Test mixed solvents (e.g., THF/H₂O) to balance reactivity and stability .

- Data Reconciliation : Use Design of Experiments (DoE) to statistically analyze interactions between variables (e.g., temperature, catalyst loading) .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Nucleophilic Sites : The α-hydrogens adjacent to the carbonyl group are acidic (pKa ~10), enabling deprotonation and subsequent alkylation or arylation .

- Catalytic Systems : Use Pd(OAc)₂/XPhos for Suzuki-Miyaura couplings. The ethoxy group acts as a directing group, enhancing regioselectivity at the C5 position .

- Side Reactions : Competing hydrolysis of the ethoxy group under basic conditions can form 3-hydroxy derivatives. Monitor via TLC and quench reactions at 80% conversion .

Q. What advanced chromatographic methods are suitable for separating this compound from structurally similar impurities?

Methodological Answer:

- HPLC : Use a C18 column with a gradient of 0.1% formic acid in H₂O and acetonitrile. Retention time: ~8.2 min (UV detection at 254 nm) .

- Chiral Separation : For enantiomeric byproducts, employ a Chiralpak IG-3 column with heptane/EtOH (85:15) to resolve R/S configurations .

- Validation : Follow ICH Q2(R1) guidelines for linearity (R² >0.998), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL) .

Q. How does the ethoxy group influence the compound’s stability under oxidative stress?

Methodological Answer:

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks. Analyze degradation products (e.g., 3-hydroxy derivatives) via LC-MS/MS.

- Mechanism : The ethoxy group undergoes oxidation to form a ketone intermediate, which further reacts with ambient moisture to yield carboxylic acid byproducts .

- Mitigation : Add antioxidants (e.g., BHT at 0.01% w/w) to formulations to prolong shelf life .

Q. Data Contradiction Analysis

Q. Conflicting reports on the compound’s solubility: How to design experiments to clarify?

- Hypothesis : Solubility discrepancies arise from polymorphic forms or residual solvents.

- Method :

Q. Why do computational models overestimate the compound’s logP value?

- Root Cause : In silico models may fail to account for intramolecular H-bonding between the ethoxy oxygen and pyrazinone NH.

- Validation : Measure experimental logP via shake-flask (octanol/water) and compare with DFT-calculated dipole moments .

Propiedades

IUPAC Name |

3-ethoxy-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-2-10-6-5(9)7-3-4-8-6/h3-4H,2H2,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNSGXVUMVZNBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.